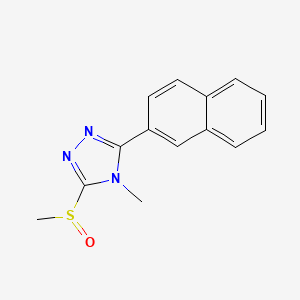
4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole is a triazole derivative known for its unique chemical structure and properties. Triazoles are a class of nitrogen-rich heterocyclic compounds that have gained significant attention due to their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylamine with methyl isothiocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring and the methylsulfinyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
4-Methyl-3-(methylsulfinyl)-5-(naphthalen-2-yl)-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1,2,4-Triazole: The parent compound with a simpler structure.
5-(2-Naphthalenyl)-1,2,4-triazole: Lacks the methyl and methylsulfinyl groups.
4-Methyl-1,2,4-triazole: Lacks the naphthalenyl and methylsulfinyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.
特性
CAS番号 |
116850-56-7 |
|---|---|
分子式 |
C14H13N3OS |
分子量 |
271.34 g/mol |
IUPAC名 |
4-methyl-3-methylsulfinyl-5-naphthalen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C14H13N3OS/c1-17-13(15-16-14(17)19(2)18)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChIキー |
FDTVBXXBCICJCZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1S(=O)C)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
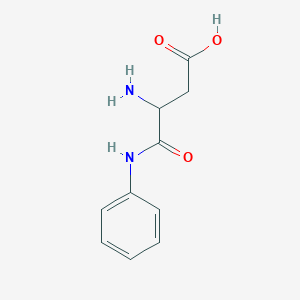
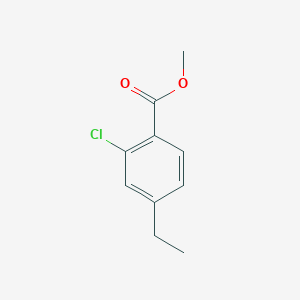
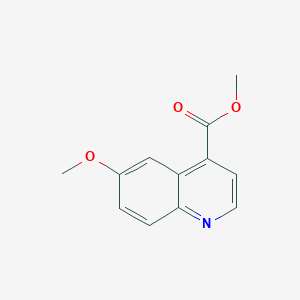
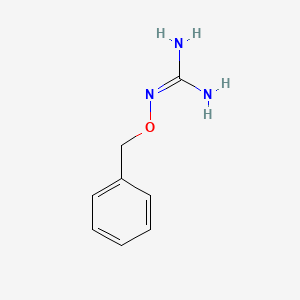
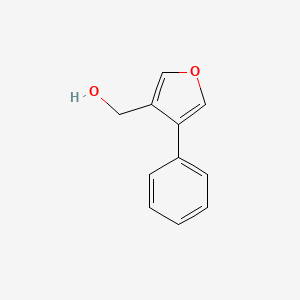
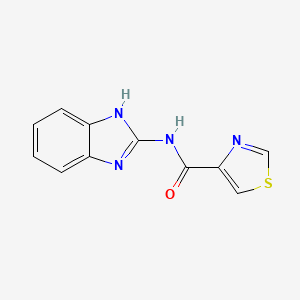
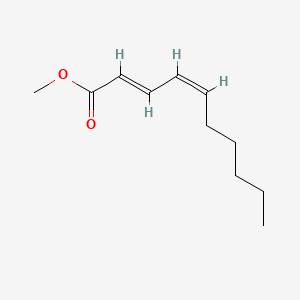
![N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B8760992.png)
![2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B8760993.png)
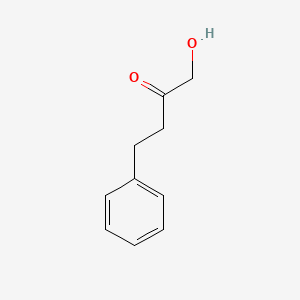
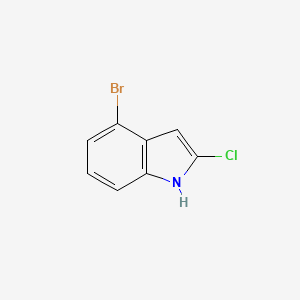
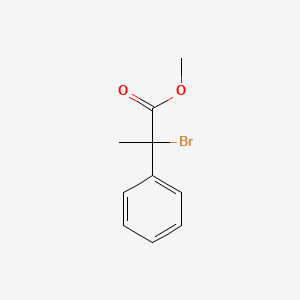
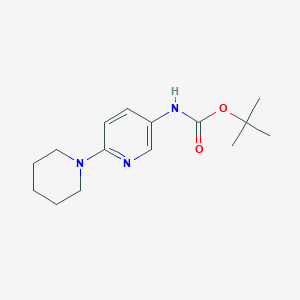
![6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8761037.png)
